REACTION_SMILES
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[CH2:11]([Br:12])[CH3:13].[CH3:14][SiH:15]([Cl:16])[CH3:17].[CH3:23][O:24][C:25]([CH3:26])([CH3:27])[CH3:28].[Cl:1][c:2]1[cH:3][cH:4][c:5]([Cl:6])[cH:7][cH:8]1.[Cl:30][c:31]1[cH:32][cH:33][cH:34][cH:35][c:36]1[Cl:37].[I:10].[Mg:9].[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1.[OH2:29]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([SiH:15]([CH3:14])[CH3:17])[cH:7][cH:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[SiH](C)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(Cl)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Clc1ccccc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
C[SiH](C)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |